molecular formula C10H24Cl2N2O7P2 B601147 IFosfamide impurity B CAS No. 241482-18-8

IFosfamide impurity B

Katalognummer: B601147
CAS-Nummer: 241482-18-8
Molekulargewicht: 417.17
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ifosfamide impurity B involves the reaction of 3-[(2-chloroethyl)amino]propyl groups with dihydrogen diphosphate. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound follows stringent guidelines to maintain purity and consistency. The process involves large-scale chemical reactions under controlled environments, often using automated systems to monitor and adjust reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

Ifosfamide impurity B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Chemotherapy :
    • Ifosfamide impurity B is primarily studied within the context of its role as an impurity in ifosfamide formulations. Its presence can influence the pharmacokinetics and pharmacodynamics of ifosfamide, affecting treatment outcomes .
    • The impurity has been linked to increased risks of neurotoxicity when present in higher concentrations, particularly in pediatric populations receiving intravenous formulations .
  • Analytical Standards :
    • This compound serves as a reference standard in laboratory testing, particularly in quality control for pharmaceutical formulations. Its quantification helps ensure that ifosfamide preparations meet safety and efficacy standards as outlined by regulatory bodies like the European Pharmacopoeia .
  • Neurotoxicity Studies :
    • Research has indicated that this compound may contribute to neurotoxic effects observed in patients undergoing treatment with ifosfamide. Case studies have documented instances of encephalopathy linked to formulations containing higher levels of this impurity, necessitating ongoing evaluation of its safety profile .

Research Applications

  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of ifosfamide and its impurities are crucial for understanding variability in patient responses. Studies have shown that the metabolism and elimination pathways can be influenced by the presence of impurities like this compound, leading to variations in drug efficacy and toxicity .
  • Toxicology Assessments :
    • Toxicological research aims to elucidate the mechanisms by which impurities affect cellular processes. This compound has been implicated in hepatotoxicity and other adverse effects, making it a subject of interest in studies aimed at improving chemotherapy safety .
  • Development of Analytical Methods :
    • The need for sensitive analytical methods to detect and quantify ifosfamide impurities is paramount. Research has focused on developing gas chromatography and mass spectrometry techniques to accurately measure levels of this compound in biological matrices, facilitating better monitoring during cancer treatments .

Case Studies

  • A notable case study highlighted a pediatric patient who developed encephalopathy following treatment with a liquid formulation of ifosfamide that contained elevated levels of impurities, including this compound. This led to recommendations for stricter monitoring and potential reformulation strategies to minimize risks associated with these impurities .

Wirkmechanismus

The exact mechanism of action of Ifosfamide impurity B is not well-documented. it is believed to interact with cellular components similarly to Ifosfamide, potentially affecting DNA and protein synthesis. The compound may undergo biotransformation in the liver, involving the cytochrome P450 enzyme system, leading to the formation of active metabolites .

Vergleich Mit ähnlichen Verbindungen

Ifosfamide impurity B can be compared with other impurities and related compounds, such as:

    Ifosfamide impurity F: Another impurity of Ifosfamide with a different chemical structure and properties.

    Indapamide impurity B: An impurity of Indapamide, used in the treatment of hypertension.

    Fluorouracil impurity B: An impurity of Fluorouracil, a chemotherapeutic agent.

Uniqueness

What sets this compound apart is its specific chemical structure and its role as an impurity in Ifosfamide formulations. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of Ifosfamide as a therapeutic agent .

Biologische Aktivität

Ifosfamide impurity B (IFB) is a chemical compound associated with the alkylating agent ifosfamide, which is widely used in chemotherapy for various cancers. This article explores the biological activity of IFB, including its mechanisms of action, potential effects, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C10H24Cl2N2O7P2. Its structure includes a phosphoramide group, which is crucial for its biological activity. The compound is known to be a byproduct of ifosfamide synthesis and can influence the overall pharmacological profile of ifosfamide formulations.

The biological activity of IFB is primarily linked to its ability to interact with DNA, similar to other alkylating agents. Alkylating agents work by forming covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes. This results in cytotoxic effects on rapidly dividing cancer cells.

  • Activation : IFB requires metabolic activation, typically via cytochrome P450 enzymes, to exert its effects. Upon activation, it can form reactive intermediates that bind to nucleophilic sites on DNA.
  • DNA Interaction : The primary mechanism involves alkylation at the N-7 position of guanine bases within DNA, which can lead to:
    • Interstrand cross-links : Preventing DNA strands from separating during replication.
    • Intrastrand cross-links : Causing local distortions in the DNA structure.

Biological Activity and Toxicity

The biological activity of IFB has been studied in various contexts, particularly concerning its safety and efficacy as an impurity in ifosfamide formulations.

Table 1: Summary of Biological Activities and Toxicity Profiles

Activity Description Toxicity
Cytotoxicity Induces cell death in cancer cell lines through DNA alkylation.Potential neurotoxicity observed.
Enzyme Interaction Inhibits specific cytochrome P450 enzymes involved in drug metabolism.Alters pharmacokinetics of ifosfamide.
Neurotoxicity Risk Associated with encephalopathy in patients receiving ifosfamide therapy.Symptoms include hallucinations and seizures.

Case Studies

Several case studies have highlighted the implications of IFB's biological activity in clinical settings:

  • Neurotoxicity Reports : A retrospective study involving 41 patients treated with ifosfamide revealed that 6.5% experienced ifosfamide-related encephalopathy (IRE). Factors such as cumulative dose and patient-specific characteristics were identified as significant risk factors for developing IRE .
  • Delayed Encephalopathy : A notable case documented a 25-year-old woman who developed delayed neurotoxicity symptoms 14 days post-infusion of ifosfamide, suggesting that metabolites like chloroacetaldehyde may cross the blood-brain barrier and contribute to neurological complications .
  • Comparative Analysis : A study comparing different formulations of ifosfamide indicated that liquid formulations had a higher incidence of encephalopathy compared to powder forms, potentially due to degradation products like IFB accumulating over time .

Research Findings

Recent studies have focused on optimizing analytical methods for detecting impurities like IFB in pharmaceutical formulations:

  • Chromatographic Techniques : High-performance liquid chromatography (HPLC) methods have been developed for the separation and quantification of ifosfamide impurities, including IFB. These methods utilize evaporative light scattering detection (ELSD) due to the lack of chromophore groups in IFB .
  • Stability Studies : Research has shown that ifosfamide is most stable under weakly acidic conditions (pH 4), which may influence the formation of impurities during storage .

Eigenschaften

IUPAC Name

[3-(2-chloroethylamino)propoxy-hydroxyphosphoryl] 3-(2-chloroethylamino)propyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24Cl2N2O7P2/c11-3-7-13-5-1-9-19-22(15,16)21-23(17,18)20-10-2-6-14-8-4-12/h13-14H,1-10H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHIKWVFLYAVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCl)COP(=O)(O)OP(=O)(O)OCCCNCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241482-18-8
Record name Bis(3-((2-chloroethyl)amino)propyl) dihydrogen diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241482188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIS(3-((2-CHLOROETHYL)AMINO)PROPYL) DIHYDROGEN DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSH96NK47Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.